6-Fluorodopamine F-18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

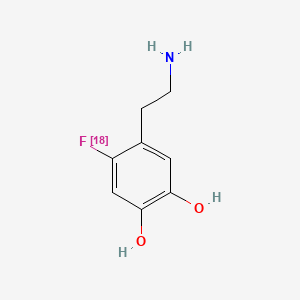

Fluorine F-18 6-Fluorodopamine is a radioconjugate consisting of 6-fluorodopamine labeled with fluorine F18 (6-[18F]FDA), with potential diagnostic activity. Upon administration, 6-[18F]FDA is taken up by presynaptic sympathetic nerve endings via the norepinephrine transporter (NET) uptake-1. Once inside, 6-[18F]FDA is rapidly converted by dopamine-beta-hydroxylase into 6-[18F]fluoronorepinephrine (6-[18F]FNE) and stored into neuronal storage vesicles. Upon positron emission tomographic (PET) scanning of the F18, sympathetic innervated regions can be visualized, such as those in pheochromocytoma.

Wissenschaftliche Forschungsanwendungen

Imaging of Neuroendocrine Tumors

One of the primary applications of 6-Fluorodopamine F-18 is in the imaging of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.

- Neuroblastoma : A study demonstrated that this compound accumulates significantly in neuroblastoma cell lines with high norepinephrine transporter expression. In a clinical trial involving pediatric patients with neuroblastoma, this compound PET was shown to provide high-quality functional images shortly after injection, indicating its potential as a diagnostic tool for this malignancy .

- Pheochromocytoma : In patients with metastatic pheochromocytoma, this compound PET scanning has shown superior sensitivity compared to traditional imaging methods like metaiodobenzylguanidine (MIBG) scintigraphy. In one study, all tumors were visualized using this compound PET in contrast to MIBG, where some tumors were missed . The diagnostic accuracy was reported to be significantly higher with this compound PET (92%) compared to MIBG (83%) .

Imaging Brown Adipose Tissue

Recent studies have also explored the use of this compound in imaging brown adipose tissue (BAT). BAT plays a crucial role in thermogenesis and energy expenditure.

- In a retrospective review involving patients undergoing this compound PET/CT imaging, BAT was identified in approximately 17.9% of cases. This suggests that this compound can effectively localize sympathetic innervation associated with BAT activity . The findings indicated that patients with pheochromocytoma might exhibit increased BAT activity due to elevated catecholamines.

Comparative Effectiveness

The effectiveness of this compound has been compared with other radiopharmaceuticals:

| Imaging Modality | Sensitivity (%) | Notes |

|---|---|---|

| This compound PET | 92 | Superior for detecting pheochromocytoma |

| MIBG Scintigraphy | 83 | Missed several tumors detected by 6-Fluorodopamine |

| CT | 100 | High sensitivity but may miss small lesions |

| MRI | 98 | Effective but less sensitive than PET |

Case Studies and Research Findings

Numerous studies have validated the utility of this compound across different patient populations:

- Neuroblastoma Imaging Trial : A pediatric trial approved by the FDA demonstrated significant uptake of this compound in neuroblastoma tumors, highlighting its potential for routine clinical use .

- Pheochromocytoma Patients : In a cohort study involving patients with non-metastatic pheochromocytoma, all tumors were successfully visualized using this compound PET, showcasing its reliability as a first-line imaging modality .

- Brown Fat Imaging Studies : A study involving over 90 patients showed that both this compound and fluorodeoxyglucose (FDG) could visualize BAT effectively, suggesting their roles in understanding BAT physiology .

Eigenschaften

CAS-Nummer |

107610-25-3 |

|---|---|

Molekularformel |

C8H10FNO2 |

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

4-(2-aminoethyl)-5-(18F)fluoranylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2/i9-1 |

InChI-Schlüssel |

WPKXGJXEAGYSBQ-RVRFMXCPSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CCN |

Isomerische SMILES |

C1=C(C(=CC(=C1O)O)[18F])CCN |

Kanonische SMILES |

C1=C(C(=CC(=C1O)O)F)CCN |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.